2-Ethyl-6-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a hydroxymethyl group at the sixth position on the benzene ring
Mechanism of Action
Target of Action
This compound is a derivative of phenol, which is known to have a broad range of targets due to its antiseptic and disinfectant properties . .
Mode of Action
Phenol, a related compound, is known to act as a potent proteolytic agent, dissolving tissue on contact via proteolysis
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in a variety of biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . .
Result of Action
As a derivative of phenol, it may share some of phenol’s known effects, such as its antiseptic and disinfectant properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(hydroxymethyl)phenol typically involves the hydroxymethylation of 2-ethylphenol. One common method is the reaction of 2-ethylphenol with formaldehyde in the presence of a catalyst such as stannic chloride and tri-n-butylamine in toluene. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-ethyl-6-methylphenol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: 2-Ethyl-6-formylphenol or 2-Ethyl-6-carboxyphenol.
Reduction: 2-Ethyl-6-methylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-6-(hydroxymethyl)phenol
- 2-Ethyl-4-(hydroxymethyl)phenol
- 2-Ethyl-6-methylphenol
Comparison: 2-Ethyl-6-(hydroxymethyl)phenol is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Methyl-6-(hydroxymethyl)phenol, the ethyl group in this compound provides greater hydrophobicity. In contrast to 2-Ethyl-4-(hydroxymethyl)phenol, the position of the hydroxymethyl group affects the compound’s reactivity in substitution reactions. Lastly, 2-Ethyl-6-methylphenol lacks the hydroxymethyl group, making it less versatile in certain chemical transformations .
Properties
IUPAC Name |
2-ethyl-6-(hydroxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQISZAVSZJHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.